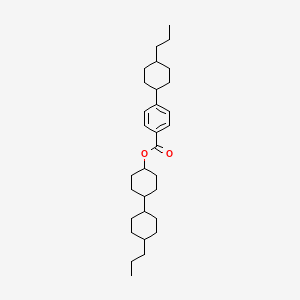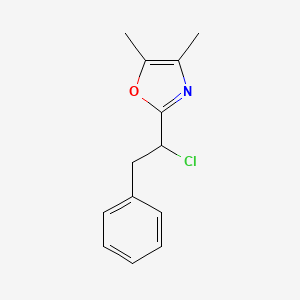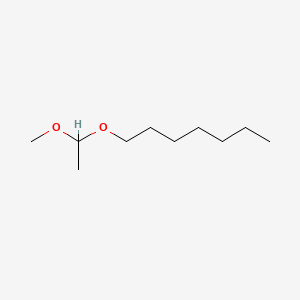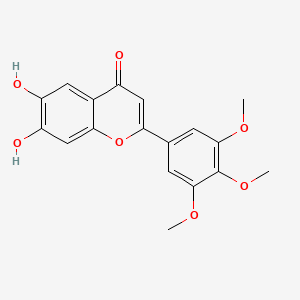
2-Furanpropanoic acid, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanpropanoic acid trimethylsilyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of a furan ring, a propanoic acid moiety, and a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanoic acid trimethylsilyl ester typically involves the esterification of 2-furanpropanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Furanpropanoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-furanpropanoic acid and trimethylsilanol.
Oxidation: The furan ring can undergo oxidation reactions to form furan derivatives with different functional groups.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Hydrolysis: 2-Furanpropanoic acid and trimethylsilanol.
Oxidation: Various oxidized furan derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
2-Furanpropanoic acid trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furanpropanoic acid trimethylsilyl ester involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. The furan ring can participate in electrophilic and nucleophilic reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
2-Furanpropanoic acid: The parent compound without the trimethylsilyl group.
Furan-2-carboxylic acid: Another furan derivative with a carboxylic acid group.
Trimethylsilyl acetate: An ester with a trimethylsilyl group but a different acid moiety.
Uniqueness: 2-Furanpropanoic acid trimethylsilyl ester is unique due to the combination of the furan ring and the trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various applications, particularly in organic synthesis and analytical chemistry.
Propiedades
Número CAS |
55493-98-6 |
|---|---|
Fórmula molecular |
C10H16O3Si |
Peso molecular |
212.32 g/mol |
Nombre IUPAC |
trimethylsilyl 3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C10H16O3Si/c1-14(2,3)13-10(11)7-6-9-5-4-8-12-9/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
RQMGMQXANVHACS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)CCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


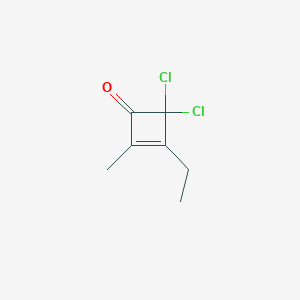
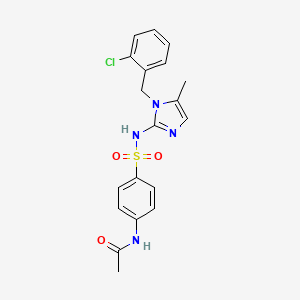

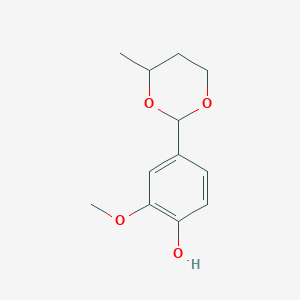
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
